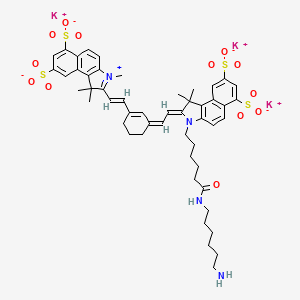

sulfo-Cy7.5 amine

Description

Contextualization within Near-Infrared Fluorescent Probes

Near-infrared fluorescent probes are crucial for deep-tissue imaging and in vivo studies because light in this region (roughly 700-900 nm) experiences less absorption and scattering by biological tissues. axispharm.com This results in deeper tissue penetration and reduced background fluorescence, leading to clearer and more sensitive imaging. axispharm.com Sulfo-Cy7.5, with its emission maximum around 808 nm, is ideally suited for these applications. axispharm.com It is structurally similar to indocyanine green (ICG), a well-established NIR dye, but often exhibits an improved quantum yield due to its more rigid structure. broadpharm.cominterchim.fr

Overview of Structural Features Conferring Research Utility

The specific chemical structure of sulfo-Cy7.5 amine is central to its functionality and versatility in research. Two key features are the sulfonate modifications and the terminal amine group.

The inclusion of sulfonate (SO3-) groups is a critical modification for cyanine (B1664457) dyes intended for biological applications. creative-diagnostics.com These highly polar, negatively charged groups dramatically increase the dye's water solubility, making it compatible with aqueous buffer systems and physiological environments. glpbio.comcreative-diagnostics.com This enhanced solubility is crucial for labeling biomolecules like proteins and nucleic acids directly in aqueous solutions without the need for organic co-solvents. creative-diagnostics.comlumiprobe.com Furthermore, the charged sulfonate groups help to reduce the tendency of the dye molecules to aggregate, a common issue with non-sulfonated cyanine dyes that can lead to fluorescence quenching and unreliable experimental results. creative-diagnostics.comglenresearch.comapexbt.com

The terminal amine group (-NH2) on the sulfo-Cy7.5 molecule provides a reactive handle for covalent attachment to a wide range of biomolecules. glpbio.combroadpharm.com This primary amine can readily react with various functional groups, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.comaatbio.com This common and efficient conjugation strategy allows researchers to label proteins, antibodies, peptides, and amine-modified oligonucleotides, thereby creating specific probes for tracking these molecules in biological systems. glpbio.comaatbio.commedchemexpress.com The amine group can also react with other electrophilic groups like isothiocyanates and be used in enzymatic transamination for labeling. glenresearch.comlumiprobe.com

Historical Development and Evolution of Cyanine Dye Systems in Academic Research

The history of cyanine dyes dates back to the mid-19th century, with their initial application being to sensitize photographic emulsions to a broader spectrum of light. britannica.comwikipedia.org Their journey into life sciences began in earnest in the latter half of the 20th century. A significant breakthrough came in the early 1990s from the laboratory of Dr. Alan Waggoner, where the development of cyanine dyes as succinimidyl esters for labeling biomolecules was popularized. glenresearch.combiotium.com

Early versions of these dyes, while effective, faced challenges with water solubility. glenresearch.com To address this, N-butylsulfonated cyanine dyes were developed, but these were prone to forming non-fluorescent dimers. glenresearch.com A subsequent key innovation was the direct sulfonation of the indolenine rings of the cyanine structure. glenresearch.com This modification not only improved water solubility but also prevented dye-dye aggregation through electrostatic and steric repulsion, leading to brighter and more reliable fluorescent labels. glenresearch.combiotium.com This evolution paved the way for the development of a wide array of sulfonated cyanine dyes, including sulfo-Cy7.5, which are now indispensable tools in modern biological research. apexbt.com

Interactive Data Tables

Below are tables summarizing key properties and applications of this compound and related compounds.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum | ~778-788 nm | axispharm.combroadpharm.com |

| Emission Maximum | ~797-808 nm | axispharm.combroadpharm.com |

| Extinction Coefficient | ~222,000 cm⁻¹M⁻¹ | broadpharm.com |

| Solubility | Water, DMF, DMSO | broadpharm.com |

Table 2: Common Reactive Derivatives of Cyanine Dyes

| Derivative | Reactive Towards | Common Application | Source(s) |

|---|---|---|---|

| NHS Ester | Primary Amines | Protein/Antibody Labeling | aatbio.comtocris.com |

| Maleimide (B117702) | Thiols (Sulfhydryls) | Site-specific protein labeling | broadpharm.com |

| Azide (B81097) | Alkynes | Click Chemistry | lumiprobe.com |

Properties

Molecular Formula |

C51H59K3N4O13S4 |

|---|---|

Molecular Weight |

1181.6 g/mol |

IUPAC Name |

tripotassium;(2Z)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C51H62N4O13S4.3K/c1-50(2)45(54(5)41-21-19-37-39(48(41)50)29-35(69(57,58)59)31-43(37)71(63,64)65)23-17-33-14-13-15-34(28-33)18-24-46-51(3,4)49-40-30-36(70(60,61)62)32-44(72(66,67)68)38(40)20-22-42(49)55(46)27-12-8-9-16-47(56)53-26-11-7-6-10-25-52;;;/h17-24,28-32H,6-16,25-27,52H2,1-5H3,(H4-,53,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |

InChI Key |

JEEUGINRPZHJMZ-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCCN)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCCN)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Sulfo Cy7.5 Amine

Core Synthesis Pathways of Sulfo-Cy7.5 Amine Precursors

The fundamental structure of a cyanine (B1664457) dye, including sulfo-Cy7.5, consists of two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge. lumiprobe.com The synthesis of the precursors to this compound focuses on the construction of these core components.

Indole (B1671886) Ring Formation and Polymethine Bridge Elaboration

The synthesis of many cyanine dyes, including those in the Cy7.5 family, often begins with the formation of an indolenine ring. mdpi.com A common method for this is the Fischer indole synthesis, which involves the reaction of a substituted hydrazine (B178648) with a ketone, such as methyl isopropyl ketone, to form the indolenine core. mdpi.com The specific substituents on the starting phenylhydrazine (B124118) can be chosen to introduce desired functionalities into the final dye.

The polymethine bridge, which is crucial for the dye's spectral properties, is typically constructed through condensation reactions. google.com For heptamethine cyanine dyes like Cy7.5, a common precursor for the central part of the bridge is glutaconaldehyde (B1235477) dianil monochloride. google.com The synthesis often involves a stepwise approach where an indolenium salt is first reacted with a linking agent to form a hemicyanine intermediate. nih.gov This intermediate is then condensed with a second molecule of an indolenium salt to complete the polymethine chain. nih.gov The length of this chain dictates the absorption and emission wavelengths of the dye, with longer chains shifting the spectra to the near-infrared region. lumiprobe.comnih.gov

Introduction of Sulfonate Groups for Enhanced Hydrophilicity

To improve water solubility and reduce aggregation in biological applications, sulfonate groups are introduced into the cyanine dye structure. lumiprobe.comcreative-diagnostics.com This is a key feature of this compound. medchemexpress.com Sulfonation can be achieved by using starting materials that already contain sulfonate groups, for example, by alkylating the indole nitrogen with a sultone, such as propanesultone or butanesultone. nih.govresearchgate.net The presence of these charged sulfonate groups makes the resulting dye highly water-soluble, which is advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents. creative-diagnostics.comlumiprobe.com

Post-Synthetic Functionalization Approaches for Amine Group Integration

The introduction of a primary amine group onto the sulfo-Cy7.5 scaffold is a critical step for enabling its use as a labeling reagent. This amine group serves as a handle for further derivatization into a reactive moiety. medchemexpress.comlumiprobe.com One strategy to introduce an amine is to use a precursor that contains a protected amine, such as an azide (B81097) or a trifluoroacetamide. d-nb.info For instance, an azide group can be introduced and then reduced to a primary amine using a mild reducing agent like triphenylphosphine (B44618) (TPP) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a Staudinger reaction. d-nb.info This post-synthetic modification allows for the selective introduction of the amine without interfering with the core dye synthesis. researchgate.net

Strategies for Preparing Reactive this compound Derivatives

Once this compound is synthesized, it is often converted into a more reactive derivative to facilitate covalent attachment to biomolecules.

N-Hydroxysuccinimide (NHS) Ester Synthesis and Amine-Reactive Mechanisms

A widely used method for activating a dye for reaction with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, is to convert a carboxylic acid derivative of the dye into an N-hydroxysuccinimide (NHS) ester. creative-proteomics.comthermofisher.com If the this compound itself is the target, it can be reacted with a molecule containing both a carboxylic acid and another functional group. However, it is more common to synthesize a sulfo-Cy7.5 derivative with a carboxylic acid, which is then activated to an NHS ester. nih.govlumiprobe.com This sulfo-Cy7.5 NHS ester is highly reactive towards primary amines under slightly alkaline conditions (pH 7.2-9), forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. creative-proteomics.comthermofisher.combroadpharm.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. creative-proteomics.compapyrusbio.com

| Reactive Derivative | Target Functional Group | Resulting Covalent Bond | Typical Reaction pH |

| Sulfo-Cy7.5 NHS ester | Primary Amine (-NH2) | Amide (-CO-NH-) | 7.2 - 9.0 |

This table summarizes the reaction of a Sulfo-Cy7.5 NHS ester with a primary amine.

Other Electrophilic Functionalizations for Bioconjugation (e.g., Maleimide (B117702), Activated Carboxylic Acid)

Besides NHS esters, other electrophilic groups can be introduced to target different functional groups on biomolecules.

Maleimides: A sulfo-Cy7.5 derivative can be functionalized with a maleimide group. Maleimides are highly specific for reacting with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins. axispharm.commontana.edu The reaction, a Michael addition, occurs readily at a pH range of 6.5-7.5, forming a stable thioether bond. axispharm.com This provides a method for site-specific labeling of proteins.

Activated Carboxylic Acids: A sulfo-Cy7.5 derivative containing a carboxylic acid can be activated in situ using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). lumiprobe.com The activated carboxylic acid can then react with primary amines to form amide bonds. This approach is useful when a stable, storable reactive derivative like an NHS ester is not required. lumiprobe.com

| Reactive Derivative | Target Functional Group | Resulting Covalent Bond | Typical Reaction pH |

| Sulfo-Cy7.5 Maleimide | Sulfhydryl/Thiol (-SH) | Thioether | 6.5 - 7.5 |

| Sulfo-Cy7.5 Activated Carboxylic Acid | Primary Amine (-NH2) | Amide (-CO-NH-) | 4.5 - 7.5 |

This table outlines the bioconjugation reactions for maleimide and activated carboxylic acid derivatives of Sulfo-Cy7.5.

Chromatographic and Spectroscopic Purification Techniques for Research-Grade this compound Compounds

The purification of this compound and its conjugates is essential to ensure the removal of unreacted starting materials, byproducts, and excess dye, which is critical for the reliability and reproducibility of subsequent experiments. A combination of chromatographic and spectroscopic techniques is employed to achieve and verify the high purity required for research-grade compounds.

Chromatographic Purification Techniques

Chromatography is the cornerstone of purification for cyanine dyes and their bioconjugates. The choice of method depends on the specific properties of the molecule being purified (e.g., the dye itself vs. a dye-protein conjugate).

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for purifying synthetic dyes like this compound. d-nb.infostanford.edu In RP-HPLC, a nonpolar stationary phase (often C18) is used with a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with a buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA). stanford.edu This method effectively separates the desired dye product from closely related impurities based on differences in hydrophobicity.

Solid-Phase Extraction (SPE) : SPE cartridges, such as Sep-Pak C18, are frequently used for initial cleanup and desalting of the dye post-synthesis or for purifying dye-conjugates. medchemexpress.comstanford.edu The principle is similar to RP-HPLC, allowing for the retention of the hydrophobic dye while salts and other polar impurities are washed away. The purified dye is then eluted with a solvent of higher organic content, like acetonitrile. stanford.edu

Gel Filtration Chromatography : Also known as size-exclusion chromatography, this method is ideal for separating large bioconjugates (like dye-labeled antibodies) from smaller, unreacted dye molecules. medchemexpress.comlumiprobe.com Using a resin like Sephadex G-25, larger molecules are excluded from the pores of the resin beads and elute more quickly, while smaller molecules enter the pores and have a longer path, thus eluting later. medchemexpress.com

Affinity Chromatography (AC) : This technique is used for the purification of biomolecules based on specific, reversible interactions between a target molecule and a ligand immobilized on the chromatography matrix. nih.govresearchgate.net Synthetic dyes themselves can be used as ligands to purify certain proteins. nih.govresearchgate.net

Below is an interactive table summarizing the chromatographic techniques used for this compound purification.

| Purification Technique | Principle of Separation | Typical Application |

| Reverse-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | High-resolution purification of the free this compound dye. d-nb.infostanford.edu |

| Solid-Phase Extraction (SPE) | Adsorption based on hydrophobicity. | Desalting and rapid, low-resolution purification of the dye. medchemexpress.comstanford.edu |

| Gel Filtration Chromatography | Separation based on molecular size. | Removing unconjugated dye from labeled proteins or antibodies. medchemexpress.comlumiprobe.com |

| Affinity Chromatography (AC) | Specific binding interactions. | Purification of specific proteins using immobilized dye ligands. nih.govresearchgate.net |

Spectroscopic Analysis for Quality Control

After purification, spectroscopic methods are used not for further purification but to confirm the identity, concentration, and purity of the final product.

UV-Visible Spectroscopy : This is the primary method for characterizing the optical properties of this compound. The absorbance spectrum is measured to find the maximum absorption wavelength (λ_abs), and the fluorescence spectrum is measured to determine the maximum emission wavelength (λ_em). axispharm.com The concentration of the dye can be accurately calculated using the Beer-Lambert law, which requires the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength. lumiprobe.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful analytical tool used to determine the precise chemical structure of the synthesized dye, confirming that the correct arrangement of atoms and functional groups has been achieved. broadpharm.com

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the this compound, providing definitive evidence of the compound's identity and purity by ensuring the measured mass matches the calculated theoretical mass. glpbio.combroadpharm.com

The key spectroscopic properties for research-grade this compound are summarized in the interactive table below.

| Spectroscopic Property | Typical Value | Purpose |

| Absorption Maximum (λ_abs) | ~778 - 788 nm axispharm.combroadpharm.com | Confirms identity; used for excitation in fluorescence applications. |

| Emission Maximum (λ_em) | ~797 - 808 nm axispharm.combroadpharm.com | Confirms identity; wavelength at which fluorescence is detected. |

| Molar Extinction Coefficient (ε) | ~222,000 L·mol⁻¹·cm⁻¹ broadpharm.com | Allows for accurate concentration determination. lumiprobe.com |

| Molecular Weight (MW) | ~1143 - 1181 g/mol | Confirms chemical identity and purity via mass spectrometry. glpbio.combroadpharm.com |

Spectroscopic Principles and Advanced Photophysical Characterization of Sulfo Cy7.5 Amine

Fundamental Principles of Near-Infrared Fluorescence in Biological Contexts

Fluorescence in the near-infrared (NIR) region, typically defined as the spectral range between 700 and 1700 nm, offers distinct advantages for biological imaging. researchgate.net Biological tissues exhibit minimal absorbance and autofluorescence in this window, allowing for deeper tissue penetration and higher signal-to-noise ratios compared to imaging in the visible spectrum. researchgate.net Sulfo-Cy7.5 amine, as a heptamethine cyanine (B1664457) dye, is specifically engineered to operate within this NIR window.

The fluorescence of this compound is governed by the electronic structure of its polymethine chain, which consists of a series of conjugated double bonds. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then relaxes non-radiatively to the lowest vibrational level of the excited state before returning to the ground state through the emission of a fluorescent photon. The energy difference between the absorption and emission maxima, known as the Stokes shift, is a critical parameter for fluorescent probes, as a larger Stokes shift facilitates the discrimination of the emitted fluorescence from the excitation light. For this compound, the Stokes shift is typically around 20 nm. axispharm.com

The inherent brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons). This compound exhibits a high molar extinction coefficient, on the order of 222,000 M⁻¹cm⁻¹, contributing to its intense fluorescence. broadpharm.com Furthermore, its rigidized trimethylene chain enhances its quantum yield compared to more flexible cyanine dyes like indocyanine green (ICG). broadpharm.comgenelink.com The presence of sulfonate groups not only imparts excellent water solubility, crucial for biological applications, but also helps to reduce dye aggregation, which can lead to fluorescence quenching. axispharm.commedchemexpress.com

Impact of Microenvironment and Conjugation on this compound Emission Characteristics

The photophysical properties of this compound are not static but are dynamically influenced by its immediate surroundings and its covalent attachment to other molecules. These interactions can significantly alter its absorption and emission spectra, as well as its fluorescence quantum yield and lifetime.

Solvent Effects on the Optical Properties of the Compound

The following table summarizes the typical spectroscopic properties of this compound in common laboratory solvents, highlighting its solubility and characteristic spectral range.

| Solvent | Typical Absorption Maximum (nm) | Typical Emission Maximum (nm) | Solubility |

|---|---|---|---|

| Water | ~778 | ~797 | Good |

| Dimethylformamide (DMF) | ~778 | ~797 | Good |

| Dimethyl sulfoxide (B87167) (DMSO) | ~778 | ~797 | Good |

Influence of Bioconjugation on Fluorescence Quenching and Enhancement Phenomena

The covalent attachment of this compound to biomolecules such as proteins and antibodies is a common strategy for creating targeted imaging agents. This process of bioconjugation, however, can significantly impact the dye's fluorescence properties. xobi.net The local microenvironment of the dye on the surface of a protein can be very different from that in bulk solution, leading to either fluorescence quenching (a decrease in intensity) or enhancement.

Fluorescence quenching can occur through several mechanisms upon conjugation. If multiple dye molecules are attached in close proximity on a protein, they can interact with each other, leading to self-quenching. lumiprobe.com Additionally, interactions with specific amino acid residues on the protein surface can provide non-radiative decay pathways, thus reducing the fluorescence quantum yield. For instance, studies with other cyanine dyes have shown that conjugation to immunoglobulins can lead to significant fluorescence loss, particularly for Cy5 and Cy7 derivatives. xobi.net

Conversely, fluorescence enhancement can also be observed. The restricted mobility of the dye when bound to a macromolecule can inhibit non-radiative decay processes that are prevalent in solution, leading to an increase in the fluorescence quantum yield. xobi.net The specific nature of the change in fluorescence is highly dependent on the dye, the biomolecule, and the degree of labeling. For example, while Cy5 and Cy7 often exhibit quenching upon conjugation to IgG, Cy3 and Cy3.5 can show a two- to three-fold fluorescence enhancement. xobi.net Detailed quantitative studies on the fluorescence quantum yield and lifetime of this compound specifically upon conjugation to proteins like bovine serum albumin (BSA) are necessary to fully characterize these effects for this particular dye.

Advanced Spectroscopic Methodologies for this compound Probe Evaluation

To fully understand the behavior of this compound as a fluorescent probe, advanced spectroscopic techniques are employed. These methods provide deeper insights into the dye's dynamics and its interactions with its environment.

Time-Resolved Fluorescence Spectroscopy for Probe Dynamics

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information on the fluorescence lifetime of the dye, which is the average time it spends in the excited state. The fluorescence lifetime is an intrinsic property of a fluorophore that can be sensitive to its local environment. mdpi.com For instance, changes in solvent polarity, viscosity, or binding to a macromolecule can alter the fluorescence lifetime. mdpi.com

This technique can be used to distinguish between different populations of a fluorescent probe in a sample. For example, a this compound conjugate might exhibit multiple lifetime components corresponding to dye molecules in different local environments on the protein surface or a mixture of conjugated and unconjugated dye. Furthermore, time-resolved fluorescence anisotropy measurements can provide information about the rotational dynamics of the dye and the macromolecule to which it is attached, offering insights into binding events and changes in protein conformation. nih.gov

Förster Resonance Energy Transfer (FRET) Applications Involving this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). ruixibiotech.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions and conformational changes in biological systems. ruixibiotech.com

This compound, with its strong absorption in the far-red region of the spectrum, can serve as an excellent FRET acceptor for donors that emit in this region, such as Alexa Fluor 647 or Cy5. The spectral overlap between the emission of the donor and the absorption of the acceptor is a critical factor for efficient FRET.

The Förster distance (R₀) is a key parameter in FRET, representing the distance at which the energy transfer efficiency is 50%. This value can be calculated from the spectral properties of the donor and acceptor. For the Cy5-Cy7 FRET pair, the Förster distance has been calculated to be approximately 6.2 nm, indicating that this pair is suitable for studying intermolecular distances in this range. broadpharm.com

The following table provides calculated Förster distances for FRET pairs involving cyanine dyes, which are relevant for designing FRET experiments with this compound as an acceptor.

| Donor | Acceptor | Calculated Förster Distance (R₀) in nm |

|---|---|---|

| Cy3 | Cy5 | 5.4 |

| Cy5 | Cy7 | 6.2 |

| Cy3 | Cy7 | 3.8 |

Data from a study on three-color FRET. broadpharm.com

In a typical FRET application, the donor and acceptor are attached to two different molecules of interest. Upon interaction of these molecules, the donor and acceptor are brought into close proximity, leading to FRET, which can be detected as a decrease in the donor's fluorescence intensity and an increase in the acceptor's sensitized emission.

Photostability Considerations for this compound in Long-Term Research Applications

The utility of a fluorescent probe in long-term research applications, such as live-cell imaging over extended periods or in vivo tracking studies, is critically dependent on its photostability. This compound, a near-infrared (NIR) cyanine dye, is generally characterized by its high photostability, a feature essential for demanding imaging protocols that require prolonged or repeated exposure to excitation light. axispharm.comaxispharm.com This intrinsic resistance to photodegradation ensures a stable and reliable fluorescent signal, which is paramount for quantitative analysis and the visualization of dynamic biological processes over time.

The photobleaching, or fading, of a fluorophore is an irreversible process wherein the molecule loses its ability to fluoresce upon exposure to light. This phenomenon is primarily driven by photochemical reactions between the excited state of the fluorophore and its molecular environment, particularly molecular oxygen. For heptamethine cyanine dyes like sulfo-Cy7.5, the principal mechanism of photobleaching is photooxidation. nih.gov This process is typically initiated when the dye, upon excitation, transitions to a long-lived triplet state. In this state, it can sensitize ground-state molecular oxygen (³O₂) to the highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the electron-rich polymethine chain of the cyanine dye, leading to its oxidative cleavage and the subsequent loss of fluorescence. nih.gov

Several structural and environmental factors can influence the photostability of this compound. The inherent chemical structure of the cyanine core, including the length and rigidity of the polymethine chain, plays a significant role. Additionally, the local microenvironment of the dye can either accelerate or mitigate photobleaching. For instance, the binding of the dye to biomolecules can sometimes offer a degree of protection from reactive oxygen species. nih.gov

To enhance the photostability of cyanine dyes for long-term studies, various strategies can be employed. The introduction of electron-withdrawing substituents into the dye structure can increase its resistance to photo-oxidative damage. nih.gov Another common approach is the use of antifade reagents or triplet state quenchers in the imaging medium. nih.gov These agents can depopulate the reactive triplet state of the dye, thereby reducing the production of singlet oxygen and prolonging the fluorescent signal. Furthermore, encapsulation of the dye within nanoparticles has been shown to improve both thermal and photostability.

While this compound is recognized for its robust photostability, quantitative data from detailed research findings, such as specific photobleaching quantum yields or decay curves under various long-term imaging conditions, are not extensively available in the scientific literature. The majority of available information highlights its qualitative performance advantage in applications requiring high stability. axispharm.comaxispharm.com

Bioconjugation Chemistry and Functionalization of Sulfo Cy7.5 Amine in Biological Systems

Strategies for Site-Specific Labeling with Sulfo-Cy7.5 Amine

While NHS ester chemistry is robust, it can lead to heterogeneous products, as large proteins often have multiple lysine (B10760008) residues. For applications requiring precise control over the label's location, site-specific strategies are employed.

One advanced strategy involves using a chelator scaffold, such as Fusarinine C (FSC). FSC possesses three primary amine groups that can be selectively functionalized. In one study, one amine was used to couple the sulfo-Cy7.5 dye, while the other two were used to attach targeting peptide vectors. This approach creates a multifunctional imaging agent where the location of the fluorescent probe is precisely controlled relative to the targeting moieties. nih.gov

For nucleic acids, site-specific labeling can be achieved by introducing chemically unique functional groups at desired nucleotide positions. For example, an alkyne moiety can be installed at an internal adenine, while a dialdehyde (B1249045) can be generated at the 3'-terminus. These orthogonal reactive handles can then be specifically targeted with azide (B81097) or hydrazide derivatives of fluorescent dyes, respectively, allowing for precise dual-labeling of a single RNA molecule. While this example uses azide and hydrazide chemistry, the principle of introducing a unique reactive group at a specific site can be adapted for amine-reactive chemistries.

Bioconjugate Purification and Analytical Validation for Research Applications

Following the conjugation reaction, it is essential to remove any unreacted, free sulfo-Cy7.5 dye from the labeled biomolecule. Failure to do so can lead to inaccurate quantification and potential artifacts in downstream applications. The most common purification methods leverage the size difference between the high-molecular-weight bioconjugate and the small-molecule dye.

Common Purification Techniques:

Size-Exclusion Chromatography (SEC): This is a widely used method where the reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25). researchgate.net The larger bioconjugate is excluded from the pores and elutes first, while the smaller, unreacted dye molecules enter the pores and elute later, allowing for effective separation.

Dialysis: The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. The bag is submerged in a large volume of buffer, and the small dye molecules diffuse out through the membrane into the buffer, while the larger bioconjugate is retained inside the bag.

After purification, the conjugate must be analytically validated. A key parameter is the Degree of Labeling (DOL) , which represents the average number of dye molecules conjugated to each biomolecule. The DOL is typically determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate solution at two wavelengths: the protein absorbance maximum (~280 nm) and the dye absorbance maximum (~778 nm for sulfo-Cy7.5). Using the Beer-Lambert law and accounting for the dye's contribution to absorbance at 280 nm, the concentrations of the protein and the dye can be calculated, and their molar ratio (the DOL) can be determined.

Impact of Labeling with this compound on Biological Activity of Conjugated Biomolecules

The covalent attachment of any extrinsic molecule, including a fluorophore, has the potential to alter the structure and function of the target biomolecule. However, sulfo-Cy7.5 possesses properties that help mitigate these effects. The presence of multiple sulfonate groups makes the dye highly hydrophilic and water-soluble. medchemexpress.com This is advantageous as it reduces the likelihood of inducing aggregation of the labeled protein or altering its solubility profile.

Nevertheless, validation of biological activity post-labeling is a critical step. For example, in the development of a hybrid imaging agent where sulfo-Cy7.5 was conjugated to a minigastrin analogue, researchers performed cell binding studies to assess its function. The results demonstrated that the labeled peptide retained high receptor affinity, with IC₅₀ values comparable to or even improved compared to the unlabeled analogue. nih.gov This confirms that, in this context, the attachment of the sulfo-Cy7.5 moiety did not compromise the peptide's ability to bind its biological target. nih.gov However, if the labeling site (e.g., a lysine residue) is located within a critical binding interface or active site, steric hindrance from the dye could potentially impair function. Therefore, functional assays relevant to the specific biomolecule's activity are essential to validate any new sulfo-Cy7.5 conjugate.

Applications of Sulfo Cy7.5 Amine in Advanced Bioimaging Modalities

Deep Tissue Fluorescence Imaging Methodologies Utilizing the Compound

The spectral characteristics of sulfo-Cy7.5 amine, with an excitation maximum around 778-788 nm and an emission maximum around 808 nm, place it firmly within the near-infrared (NIR) window. axispharm.combroadpharm.com This region of the electromagnetic spectrum (typically 700-900 nm) is advantageous for deep tissue imaging because it minimizes interference from tissue autofluorescence and light scattering, leading to improved signal-to-noise ratios and greater penetration depth. biotium.com

Non-invasive In Vivo Imaging Protocols in Preclinical Models

This compound is frequently employed in non-invasive in vivo imaging studies using preclinical models, such as mice. nih.gov These protocols often involve the systemic administration of the dye, which has been conjugated to a targeting moiety like an antibody or a peptide. biotium.commedchemexpress.com This allows for the visualization and tracking of specific biological targets, such as tumors, in real-time within a living organism. biotium.comadvancedsciencenews.com

For instance, researchers have utilized this compound conjugated to targeting vectors to visualize tumors in mouse models. nih.gov Imaging is typically performed at various time points post-injection to monitor the biodistribution and accumulation of the probe at the target site. biotium.commedchemexpress.com Advanced imaging systems, such as the IVIS® imaging system, are used to detect the fluorescent signal emitted by the dye. biotium.comnih.gov

Quantitative Analysis of Dye Distribution in Biological Tissues

A critical aspect of deep tissue imaging is the ability to quantify the distribution of the fluorescent probe within various tissues. This is often achieved through ex vivo analysis of harvested organs following the in vivo imaging session. medchemexpress.com The organs of interest are imaged to measure the fluorescence intensity, which correlates with the amount of accumulated dye-conjugate.

Studies have demonstrated the use of fluorescence spectroscopy and imaging to quantify the uptake of cyanine (B1664457) dye-labeled compounds in different tissues. nih.gov For example, research involving a [68Ga]Sulfo-Cy7-FSC-MG conjugate in a mouse model showed specific uptake in tumor tissue, with quantitative data on the percentage of injected dose per gram of tissue (%ID/g) being a key metric. nih.gov This quantitative approach allows for the assessment of targeting efficiency and clearance kinetics of the imaging probe.

High-Resolution Fluorescence Microscopy Techniques with this compound

Beyond whole-body imaging, this compound is also a valuable tool in high-resolution fluorescence microscopy, enabling the visualization of cellular and subcellular structures. axispharm.comaxispharm.com Its bright fluorescence and high photostability contribute to its effectiveness in these applications. axispharm.com

Subcellular Localization Studies of Labeled Entities

By conjugating this compound to molecules that target specific organelles, researchers can investigate the subcellular localization of these entities. For example, cyanine-based dyes have been developed to specifically target and image mitochondria, providing insights into their morphology and function within cells. nih.gov Confocal laser scanning microscopy is a common technique used in these studies to obtain high-resolution images of the stained organelles. nih.govfau.eu Co-localization studies, where the fluorescence signal from the cyanine dye is compared with that of a known organelle marker, are often performed to confirm specific targeting. nih.gov

Live-Cell Imaging Applications for Dynamic Biological Processes

The ability to image living cells over time is crucial for understanding dynamic biological processes. The properties of this compound, such as its cell permeability and stability, make it suitable for live-cell imaging. advancedsciencenews.comfau.eu Researchers have used cyanine dyes to track dynamic changes in living cells, such as monitoring protein distribution and dynamics. medchemexpress.comglpbio.com The low background fluorescence in the NIR range is particularly beneficial for achieving high-contrast images in live-cell preparations.

Flow Cytometry and Cell Sorting Applications Employing this compound Labels

Flow cytometry is a powerful technique for analyzing and sorting cells based on their physical and chemical characteristics. This compound, when conjugated to antibodies or other cell-surface binding ligands, can be used as a fluorescent label in flow cytometry. axispharm.comaxispharm.com Its distinct spectral properties allow for its inclusion in multi-color flow cytometry panels, enabling the simultaneous detection of multiple cellular markers. tocris.com

In these applications, a population of cells is incubated with the this compound-labeled probe. The cells are then passed through a flow cytometer, where a laser excites the dye, and the resulting fluorescence emission is detected. This allows for the quantification of the number of cells expressing the target molecule and the sorting of these cells for further analysis. The high quantum yield of sulfo-Cy7.5 contributes to the bright signal necessary for precise cell sorting. axispharm.comaxispharm.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum | ~778 - 788 nm | axispharm.combroadpharm.com |

| Emission Maximum | ~797 - 808 nm | axispharm.combroadpharm.com |

| Solubility | Water, DMF, DMSO | broadpharm.com |

| Reactive Group | Primary Amine | lumiprobe.com |

Interactive Data Table: Research Findings with Cyanine Dyes

| Application | Key Finding | Organism/Model | Technique(s) | Source(s) |

| Deep Tissue Tumor Imaging | Real-time tracking of tumors deep within tissue. | Mouse | In Vivo Fluorescence Imaging | advancedsciencenews.com |

| Gut Microbiome Imaging | Non-invasive imaging of gut commensal bacteria. | Mouse | In Vivo Fluorescence Imaging | nih.gov |

| Subcellular Organelle Imaging | Specific visualization of mitochondria in living cells. | Cell Culture | Confocal Laser Scanning Microscopy | nih.gov |

| Quantitative Protein Detection | Fluorometric quantification of fibrillar alpha-synuclein. | In Vitro | Fluorescence Spectroscopy | nih.govtandfonline.com |

Photoacoustic Imaging Integration and Research Applications of this compound

Photoacoustic imaging (PAI) is a hybrid biomedical imaging modality that leverages the high contrast of optical imaging and the deep penetration capabilities of ultrasound imaging. researchgate.net The technique involves delivering non-ionizing laser pulses into biological tissues. When the light is absorbed by molecules, it causes localized, transient thermoelastic expansion, which generates wideband ultrasonic waves. These waves are then detected by ultrasound transducers to form images. nih.gov PAI can provide anatomical, functional, and molecular information from deep within tissues, overcoming the depth limitations of purely optical imaging methods. researchgate.nettum.de

Analysis of Dye-Labeled Macromolecule Dynamics

By covalently attaching sulfo-Cy7.5 to macromolecules, researchers can use PAI to visualize and quantify their behavior in vivo. This approach provides critical insights into the pharmacokinetics and biodistribution of therapeutic and biological molecules. The amine functionality of the dye can react with molecules such as proteins and antibodies, enabling scientists to track their location and changes over time within biological samples. medchemexpress.com

Research has demonstrated the utility of sulfo-Cy7.5 for tracking the dynamics of subcutaneously injected protein therapeutics. In one study, insulin (B600854) lispro was labeled with sulfo-Cy7.5 to investigate the injection site kinetics of two different rapid-acting insulin formulations. biorxiv.orgresearchgate.net Using optical-resolution photoacoustic microscopy (OR-PAM), scientists were able to monitor the absorption of the dye-labeled insulin, revealing how formulation excipients impact its behavior and clearance from the injection depot. researchgate.net

In another application, the diffusion of a monoclonal IgG4 antibody was studied by labeling it with sulfo-Cy7.5. biorxiv.orgnih.gov After injection into a murine model, PAI was used to acquire images of the dye-labeled antibody bolus at multiple time points. By analyzing these images, researchers could quantify the movement and spread of the antibody within the subcutaneous tissue, finding that the area occupied by the antibody increased by approximately 40% within the first 3 hours and by about 300% after 24 hours. biorxiv.org Such studies demonstrate PAI's power as a tool for understanding the subcutaneous behavior of large-molecule drugs. researchgate.net

Table 1: Research Findings on Dye-Labeled Macromolecule Dynamics using Sulfo-Cy7.5 and PAI

| Macromolecule | Dynamic Parameter Measured | Key Research Finding | Citation(s) |

|---|---|---|---|

| Insulin lispro | Injection site absorption kinetics | PAI revealed differences in absorption dynamics between Humalog® and Lyumjev® formulations, providing insights into the impact of excipients. | biorxiv.orgresearchgate.net |

Concurrent Imaging of Endogenous and Exogenous Contrast Agents

A significant advantage of PAI is its ability to simultaneously image multiple substances by using different laser wavelengths tuned to the specific absorption peaks of the target molecules. biorxiv.org This allows for the concurrent visualization of endogenous contrast agents, which are naturally present in the body, and exogenous contrast agents, which are introduced externally. The most common endogenous contrast agents are hemoglobin (both oxygenated and deoxygenated) and melanin, which provide intrinsic signals for imaging blood vessels and pigmented structures. nih.gov

Exogenous agents like sulfo-Cy7.5 are used to enhance contrast and provide molecular specificity, allowing researchers to visualize a particular process or target that would otherwise be invisible. nih.govnih.gov By switching between different laser wavelengths during imaging, the distinct photoacoustic signals from endogenous absorbers and the exogenous sulfo-Cy7.5-labeled agent can be separated and displayed simultaneously.

For example, in the study of insulin lispro dynamics, a dual-wavelength OR-PAM system was employed. biorxiv.orgresearchgate.net The researchers used a 559 nm laser to image blood without any label (endogenous contrast) and a 780 nm laser to specifically image the sulfo-Cy7.5-labeled insulin (exogenous contrast). biorxiv.orgresearchgate.net This approach enabled the simultaneous visualization of the drug depot in relation to the surrounding vasculature, providing a more complete picture of the absorption process. researchgate.net

In the context of cancer imaging, sulfo-Cy7.5 has been conjugated to macromolecules designed to target specific tumor biomarkers. In one such study, poly(amidoamine) (PAMAM) dendrimers were targeted to the prostate-specific membrane antigen (PSMA) and labeled with sulfo-Cy7.5. researchgate.netnih.govrsc.org While label-free PAI can detect tumors using the endogenous contrast from hemoglobin in the tumor's vasculature, the use of the PSMA-targeted sulfo-Cy7.5 conjugate as an exogenous agent significantly enhanced the signal specifically from prostate cancer cells. researchgate.netnih.gov This demonstrates how combining endogenous and exogenous contrast can improve the sensitivity and specificity of cancer detection. researchgate.net

Table 2: Concurrent PAI of Endogenous and Exogenous Agents

| Research Application | Endogenous Agent (Wavelength) | Exogenous Agent (Wavelength) | Purpose | Citation(s) |

|---|---|---|---|---|

| Insulin Dynamics | Blood (Hemoglobin) (559 nm) | Sulfo-Cy7.5-labeled insulin lispro (780 nm) | To visualize the drug depot relative to the surrounding vasculature and monitor absorption. | biorxiv.orgresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Insulin lispro |

| IgG4 antibody |

| Hemoglobin |

| Melanin |

| Poly(amidoamine) (PAMAM) dendrimer |

| Lysine-glutamate-urea |

| Butane-1,2-diol |

| Sodium carbonate |

| Acetonitrile (B52724) |

| Sodium citrate |

| Magnesium chloride |

| Treprostinil |

| m-cresol |

| Glycerol |

| Sodium hydroxide |

Utilization of Sulfo Cy7.5 Amine in Molecular and Cellular Probe Development

Design and Application in Molecular Interaction Studies

The ability to track molecular interactions in real-time and within a native biological context is fundamental to understanding cellular function. Probes constructed with sulfo-Cy7.5 amine are instrumental in this area due to the dye's high quantum yield and photostability, which ensure a bright and durable signal for sensitive detection. axispharm.comaxispharm.com

Characterizing the binding affinity of ligands to their receptors is a cornerstone of pharmacology and drug discovery. Fluorescently labeled ligands, created by conjugating a fluorophore like this compound to a known receptor-binding molecule, provide a powerful method for determining these parameters. The amine group on the dye can be readily coupled to molecules containing carboxylic acids or other electrophilic groups, enabling the creation of specific probes. lumiprobe.com

Research has demonstrated the utility of closely related sulfo-Cy7 dyes in creating hybrid imaging agents for receptor characterization. For instance, a study involving dual-modality imaging probes utilized a sulfo-Cy7-conjugated peptide to determine binding affinities for both the cholecystokinin-2 receptor (CCK2R) and the integrin αVβ3 receptor. The resulting conjugates displayed high receptor affinity and specificity. The data from these binding studies, which are crucial for validating new imaging agents, are summarized in the table below.

| Probe | Target Receptor | Cell Line | Binding Affinity (IC50, nM) | Reference |

|---|---|---|---|---|

| Sulfo-Cy7-FSC-MG | CCK2R | A431-CCK2 | 2.81 ± 0.66 | thermofisher.com |

| [natGa]Sulfo-Cy7-FSC-MG | CCK2R | A431-CCK2 | 2.68 ± 0.53 | thermofisher.com |

| Sulfo-Cy7-FSC-RGD | Integrin αVβ3 | M21 (αvβ3-positive) | 15.20 ± 4.21 | thermofisher.com |

| [natGa]Sulfo-Cy7-FSC-RGD | Integrin αVβ3 | M21 (αvβ3-positive) | 12.30 ± 3.48 | thermofisher.com |

While direct examples utilizing this compound for monitoring ATP-consuming enzymes are not prevalent in the reviewed literature, the principles for designing such probes are well-established, particularly through Förster Resonance Energy Transfer (FRET). A FRET-based probe for enzyme activity typically involves labeling the substrate with a donor-acceptor dye pair.

A conceptual design for an ATP-consuming enzyme probe could involve modifying an ATP analogue at two distinct positions. The this compound could serve as one part of the FRET pair (e.g., the acceptor), while a suitable donor fluorophore would be placed elsewhere on the molecule. The amine functionality allows for straightforward coupling to the ATP analogue scaffold. In the intact probe, the proximity of the two dyes allows for efficient FRET. Upon enzymatic cleavage of the ATP analogue (e.g., hydrolysis of the terminal phosphate), the donor and acceptor are separated, leading to a measurable change in the fluorescence emission spectrum (e.g., a decrease in the acceptor's emission and an increase in the donor's emission).

Studies have successfully implemented this strategy using other sulfonated cyanine (B1664457) dyes, such as Sulfo-Cy3 and Sulfo-Cy5, to create ratiometric FRET probes for ATP hydrolysis. medchemexpress.com These probes demonstrated significant changes in their fluorescence upon enzymatic cleavage. medchemexpress.com Employing a NIR dye like sulfo-Cy7.5 in such a system would be highly advantageous for in vivo studies, offering reduced light scattering and deeper tissue imaging capabilities. glpbio.com

Development of Targeted Probes for Specific Biological Structures

The amine group of sulfo-Cy7.5 is a key feature for developing targeted probes, as it allows for stable covalent linkage to targeting moieties like antibodies and peptides, which can home in on specific cells or tissues. nih.gov

Monoclonal antibodies (mAbs) are highly specific targeting agents used extensively in research and medicine. Covalently attaching this compound to an antibody creates a powerful probe for visualizing cell surface receptors. glpbio.comnih.gov This conjugation is typically achieved by activating the carboxyl groups on the antibody to react with the amine group of the dye, or through the use of bifunctional crosslinkers. The resulting fluorescent antibody conjugate can be used to identify and quantify cells expressing the target receptor via methods like flow cytometry and fluorescence microscopy. axispharm.comaxispharm.com

Commercially available kits for labeling antibodies with sulfo-Cy7.5 underscore the robustness and widespread use of this application. lumiprobe.com For example, a sulfo-Cy7.5 conjugate of an antibody targeting the CD20 receptor on B-cells could be used to quantify B-cell populations in a blood sample using flow cytometry. google.comnih.gov Similarly, conjugates targeting receptors like HER2, which is overexpressed in certain breast cancers, are invaluable for cancer cell imaging. nih.gov The table below illustrates the type of data obtained from flow cytometry experiments using such targeted probes.

| Cell Line | Target Receptor | Probe | Relative Fluorescence Intensity (Geo. Mean) | Reference Concept |

|---|---|---|---|---|

| MDA-MB-468 | EGFR (High Expression) | Anti-EGFR-Sulfo-Cy7.5 | High | mdpi.com |

| MCF-7 | EGFR (Low/No Expression) | Anti-EGFR-Sulfo-Cy7.5 | Low / Background | mdpi.com |

| Raji | CD20 (High Expression) | Anti-CD20-Sulfo-Cy7.5 | High | google.com |

| Jurkat | CD20 (No Expression) | Anti-CD20-Sulfo-Cy7.5 | Low / Background | google.com |

Peptides offer an alternative to antibodies as targeting vectors, providing advantages such as smaller size, which can lead to better tissue penetration. The amine functionality of sulfo-Cy7.5 is readily used to label peptides, enabling the creation of highly specific probes for various biological targets.

One notable application is the development of probes targeting unfolded collagen, which is a marker of tissue remodeling and damage. A collagen hybridizing peptide (CHP) was labeled with sulfo-Cy7.5 for near-infrared fluorescence detection in vivo. This probe specifically binds to denatured collagen chains, allowing for molecular-level imaging of tissue damage.

Another area of active research is the development of peptide-based probes for cancer imaging. As previously mentioned, probes targeting the integrin αVβ3 and CCK2 receptors have been successfully created using a sulfo-Cy7 scaffold, demonstrating high binding affinity. thermofisher.com The amine group on the dye is crucial for its conjugation to the peptide or the scaffolding molecule. The research findings for these peptide-based probes are detailed in the table below.

| Probe Name | Target | Application | Key Finding | Reference |

|---|---|---|---|---|

| sCy7.5-CHP | Unfolded Collagen | In vivo imaging of tissue damage | High affinity and specificity to collagen turnover with minimal nonspecific binding. | medchemexpress.com |

| Sulfo-Cy7-FSC-RGD | Integrin αVβ3 | Receptor binding assay | Demonstrated high receptor affinity with an IC50 of 15.20 ± 4.21 nM. | thermofisher.com |

| Sulfo-Cy7-FSC-MG | CCK2 Receptor | Receptor binding assay | Demonstrated high receptor affinity with an IC50 of 2.81 ± 0.66 nM. | thermofisher.com |

Metabolic Labeling Strategies Involving this compound

Metabolic labeling is a powerful technique for probing biological processes by introducing a bioorthogonally functionalized molecule that is incorporated into cellular structures through the cell's own metabolic pathways. A subsequent reaction with a fluorescent probe, such as a derivative of this compound, allows for visualization.

A compelling example of this strategy is the real-time, non-invasive fluorescence imaging of gut commensal bacteria in living mice. This was achieved through a two-step labeling process. First, mice were orally administered a D-amino acid analogue containing a bioorthogonal azide (B81097) group (D-PheZ). This analogue was metabolically incorporated into the peptidoglycan cell walls of gut bacteria. In the second step, a sulfo-Cy7.5 dye functionalized with a trans-cyclooctene (B1233481) (TCO) group was administered. The TCO group reacts specifically with the azide group previously installed on the bacterial cell walls via an inverse-electron-demand Diels-Alder (IED-DA) reaction. This process resulted in the specific labeling of the gut microbiota, enabling dynamic changes in the microbiome to be imaged non-invasively using the NIR fluorescence of the sulfo-Cy7.5 dye. This study highlights the sophisticated use of sulfo-Cy7.5 derivatives in advanced metabolic labeling strategies.

Imaging of Bacterial Cellular Components through Metabolic Tagging

Metabolic labeling is a powerful strategy for imaging specific components of live cells by introducing a bio-orthogonal tag via the cell's own metabolic pathways. This technique has been effectively applied to visualize the bacterial cell wall, a structure unique to bacteria and not found in mammalian cells. biorxiv.orgmdpi.com The process leverages the constant synthesis and remodeling of peptidoglycan (PGN), the primary component of the cell wall. mdpi.combiophysics-reports.org

Research has demonstrated a two-step labeling strategy that is well-suited for using this compound-derived probes for in vivo bacterial imaging. biorxiv.org

Metabolic Incorporation of a Bio-orthogonal Handle: Bacteria are first exposed to an unnatural D-amino acid that contains a bio-orthogonal reactive group, such as an azide or a tetrazine. biorxiv.orgnih.gov Bacterial transpeptidases, the enzymes responsible for cross-linking the PGN mesh, recognize this unnatural amino acid and incorporate it into the cell wall structure. biophysics-reports.orgfrontiersin.org This step effectively "primes" the bacteria with a chemical handle.

Fluorescent Labeling via Click Chemistry: A probe derived from this compound is then introduced. For this application, the amine group of sulfo-Cy7.5 would be functionalized with a complementary bio-orthogonal partner, such as a strained cyclooctyne (B158145) (e.g., TCO), which reacts specifically and efficiently with the tetrazine handle incorporated into the PGN. biorxiv.orgbiorxiv.org This reaction, known as an inverse-electron-demand Diels-Alder cycloaddition, forms a stable covalent bond, lighting up the bacterial cell wall with the intense NIR fluorescence of the Cy7.5 dye. biorxiv.org

The switch from visible fluorophores (like Cy5) to NIR dyes like Cy7.5 is critical for translating these imaging studies from transparent organisms or in vitro cultures to live mammals, where tissue penetration is paramount. biorxiv.orgbiorxiv.org This metabolic tagging approach allows for the specific and covalent imaging of bacterial cell wall biosynthesis, enabling researchers to study bacterial growth, division, and localization directly within a host organism. biophysics-reports.orgfrontiersin.org

This table represents typical flow cytometry findings demonstrating the fluorescence intensity of bacterial populations after incubation with a bio-orthogonal D-amino acid followed by a Cy7.5-functionalized probe. The data illustrates the high specificity of the labeling for bacteria that have incorporated the tag.

| Bacterial Species | Condition | Description | Mean Fluorescence Intensity (Arbitrary Units) |

|---|---|---|---|

| Lactobacillus casei | D-PheZ + TCO-Cy7.5 | Metabolic incorporation of tetrazine-modified D-amino acid, followed by click reaction with Cy7.5 probe. | 85,000 |

| L-PheZ + TCO-Cy7.5 | Control using the L-stereoisomer of the amino acid, which is not incorporated into peptidoglycan. | 1,500 | |

| TCO-Cy7.5 Only | Control with only the fluorescent probe to measure non-specific binding. | 950 | |

| Enterococcus faecalis | D-PheZ + TCO-Cy7.5 | Metabolic incorporation and labeling in a different bacterial species. | 79,000 |

| TCO-Cy7.5 Only | Control with only the fluorescent probe. | 1,100 |

Data based on findings reported in studies on in vivo bacterial imaging. biorxiv.orgbiorxiv.org

Probes for Spatiotemporal Tracking of Biomolecules in Biological Systems

The ability to track the location, concentration, and movement of specific biomolecules over time is essential for understanding dynamic biological processes. This compound is a foundational reagent for creating probes for such spatiotemporal tracking, particularly in living animals. glpbio.commedchemexpress.com The reactive primary amine on the dye allows for its stable, covalent conjugation to a targeting moiety—a molecule engineered to bind with high affinity and specificity to a biological target of interest, such as a cell surface receptor, an enzyme, or an antibody. glpbio.comthermofisher.com

The development of such a probe involves chemically linking this compound to the targeting biomolecule, for example, through the formation of a stable amide bond with a carboxylic acid or an activated NHS ester on the targeting molecule. lumiprobe.comthermofisher.com The resulting bioconjugate acts as a "homing beacon," carrying the NIR fluorophore directly to its molecular target within the complex environment of a living organism.

Once administered, the probe can be visualized using non-invasive optical imaging techniques. The NIR fluorescence of the sulfo-Cy7.5 dye allows for deep tissue penetration and clear visualization against low background autofluorescence. nih.govnih.gov By capturing images at different time points, researchers can monitor the probe's accumulation at its target site, its clearance from non-target tissues, and its response to physiological or pathological changes. This provides a dynamic view of the target biomolecule's expression and localization. For instance, a this compound-based probe targeting a receptor overexpressed in tumor cells can be used to visualize tumor location, assess tumor burden, and monitor the response to therapy over time.

This table shows hypothetical ex vivo biodistribution data for a probe made from this compound conjugated to a peptide that targets a specific receptor on tumor cells. The data, presented as a percentage of the injected dose per gram of tissue (%ID/g), illustrates the probe's specific accumulation in the target tissue over time compared to non-target organs.

| Organ | 1 Hour Post-Injection (%ID/g) | 4 Hours Post-Injection (%ID/g) | 24 Hours Post-Injection (%ID/g) |

|---|---|---|---|

| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.2 ± 0.1 |

| Tumor (Target) | 4.5 ± 0.6 | 8.9 ± 1.1 | 10.3 ± 1.5 |

| Muscle (Non-Target) | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Liver | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |

| Kidney | 12.5 ± 2.1 | 6.7 ± 1.3 | 2.1 ± 0.5 |

Data are representative of findings from in vivo imaging studies with targeted NIR probes.

Integration of Sulfo Cy7.5 Amine in Multimodal Research Platforms

Hybrid Optical-Radioisotopic Imaging Agents Incorporating the Compound

The fusion of optical imaging with radioisotopic methods has given rise to powerful dual-modality probes that provide complementary information. Sulfo-Cy7.5 amine is frequently employed as the fluorescent reporter in these hybrid agents, which are designed for applications such as positron emission tomography (PET)/optical imaging.

Dual-Modality Probe Design for PET/Optical Imaging

The design of dual-modality PET/optical imaging agents often involves the conjugation of this compound, a targeting vector, and a chelator for a positron-emitting radionuclide onto a single molecular scaffold. nih.govnih.gov For instance, researchers have successfully synthesized hybrid imaging agents by coupling sulfo-Cy7.5, a targeting peptide like minigastrin (MG) or an RGD peptide, and the chelator Fusarinine C (FSC) for gallium-68 (B1239309) (⁶⁸Ga). nih.govacs.org In these constructs, the sulfo-Cy7.5 moiety serves as the optical component, while the ⁶⁸Ga-FSC complex provides the PET signal. nih.govacs.org

These dual-modality probes have demonstrated the ability to visualize receptor-specific uptake in tumors. nih.govacs.org For example, a ⁶⁸Ga-labeled sulfo-Cy7-FSC-MG probe showed specific accumulation in cholecystokinin (B1591339) 2 receptor (CCK2R)-expressing tumors in mice, as visualized by both PET and optical imaging. nih.govacs.org Similarly, a ⁶⁸Ga-sulfo-Cy7-FSC-RGD probe targeted αvβ3 integrins in tumor models. nih.govacs.org

The design of these probes often utilizes a scaffold approach, where a central molecule, such as a dendrimer or a chelator with multiple functional groups, allows for the attachment of the different components. rsc.orgresearchgate.net For example, a generation-4 poly(amidoamine) (PAMAM) dendrimer has been used as a scaffold to conjugate multiple copies of sulfo-Cy7.5, a prostate-specific membrane antigen (PSMA) targeting moiety, and other functional groups. rsc.orgresearchgate.net

| Probe Component | Function | Example Molecule(s) |

| Optical Reporter | Provides fluorescence signal for optical imaging. | This compound |

| Radioisotope | Emits positrons for PET imaging. | Gallium-68 (⁶⁸Ga) |

| Chelator | Sequesters the radioisotope. | Fusarinine C (FSC), NOTA |

| Targeting Ligand | Directs the probe to a specific biological target. | Minigastrin (MG), RGD peptide, Lysine-urea-glutamate (KEU) |

| Scaffold | Provides a platform for conjugating the different components. | PAMAM dendrimer |

Correlative Imaging Techniques with this compound as an Optical Component

Correlative imaging with probes incorporating this compound allows for the cross-validation of signals from different imaging modalities. PET imaging provides sensitive, quantitative data on the biodistribution of the probe in vivo, while optical imaging offers high-resolution visualization, particularly in ex vivo tissue analysis and for intraoperative guidance. nih.govacs.org

In preclinical studies using dual-modality probes, PET/CT scans can confirm tumor uptake and assess whole-body distribution, while subsequent optical imaging of excised tissues can provide a more detailed view of the probe's localization within the tumor and surrounding tissues. nih.govacs.org For instance, with a ⁶⁸Ga-sulfo-Cy7-FSC-MG probe, PET imaging visualized tumor uptake at 1 and 2 hours post-injection, while optical imaging at later time points (5 hours to 3 days) showed excellent tumor-to-background contrast as the probe cleared from non-target tissues. nih.govacs.org This highlights the complementary nature of the two modalities, with PET providing early quantitative data and optical imaging offering high-contrast images at later stages.

Integration with Magnetic Resonance Imaging (MRI) Contrast Agents

The integration of this compound into multimodal platforms extends to its combination with magnetic resonance imaging (MRI) contrast agents. This creates bimodal probes that can be visualized by both fluorescence imaging and MRI. One approach involves the conjugation of sulfo-Cy7.5 and a targeting ligand to ultrasmall superparamagnetic iron oxide (USPIO) nanoparticles, which act as a T2 contrast agent for MRI. mdpi.com

In one study, a bimodal nanoparticle, USPIO(Cy7.5)-BBN, was developed for targeting the gastrin-releasing peptide receptor (GRPr) in prostate cancer. mdpi.com This probe demonstrated high binding affinity to GRPr-expressing cells and produced significant contrast enhancement in MRI. mdpi.com The sulfo-Cy7.5 component enabled complementary fluorescence imaging, confirming the probe's accumulation in the tumor. mdpi.com

Another strategy involves the use of dendrimers as a scaffold to carry both sulfo-Cy7.5 and MRI contrast agents, along with targeting moieties. biorxiv.org This approach allows for the creation of versatile agents for multimodal imaging applications.

Strategies for Multi-Fluorophore Systems and Multiplexed Imaging

This compound can be incorporated into multi-fluorophore systems to enable multiplexed imaging, where multiple biological targets or processes can be visualized simultaneously. This is often achieved by using spectrally distinct fluorophores that can be independently detected.

One strategy involves creating Förster Resonance Energy Transfer (FRET) pairs. For example, sulfo-Cy5-NH2 and sulfo-Cy5.5-NH2 have been used as a FRET pair conjugated to a dextran (B179266) backbone to form micelles. oup.com While this specific example does not use sulfo-Cy7.5, the principle can be extended to include it in combination with other cyanine (B1664457) dyes like Cy5 or Cy5.5, provided there is sufficient spectral overlap between the emission of the donor and the absorption of the acceptor.

Another approach to multiplexed imaging involves the use of dendrimer-based platforms where different fluorophores, each targeting a specific molecule, are co-administered or conjugated to the same scaffold. rsc.orgresearchgate.net By selecting fluorophores with distinct excitation and emission spectra, such as sulfo-Cy5 and sulfo-Cy7.5, different cell populations or molecular pathways can be imaged in the same sample.

Mechanistic Investigations of Sulfo Cy7.5 Amine Probe Target Interactions

Dynamics of Labeled Molecule Distribution and Clearance in Biological Systems

The distribution and clearance of molecules labeled with sulfo-Cy7.5 amine are significantly influenced by the physicochemical properties of both the dye and the conjugated biomolecule. The inclusion of sulfonate groups in the cyanine (B1664457) dye structure, as with sulfo-Cy7.5, renders the molecule less hydrophobic. This increased hydrophilicity generally leads to reduced non-specific protein interactions in vivo compared to their non-sulfonated counterparts. frontiersin.org

In the context of antibody-dye conjugates, the choice of dye and the degree of labeling (DoL) are critical. While sulfo-Cy7.5's structural similarity to other cyanine dyes might suggest comparable behavior, each dye can uniquely affect the disposition of the antibody it is conjugated to. acs.org For example, some cyanine dyes, when conjugated to antibodies, show rapid loss of fluorescent signal in vivo, making them more suitable for imaging agents with rapid clearance rather than for long-circulating monoclonal antibodies. acs.org

Influence of this compound Structure on Targeting Specificity and Non-Specific Interactions

The chemical structure of this compound and the modifications made to it are pivotal in determining targeting specificity and minimizing non-specific binding. The sulfonate groups on the dye enhance its water solubility, which is a key factor in reducing non-specific interactions with proteins and other biological components. frontiersin.orgmedchemexpress.com This property is particularly beneficial when labeling sensitive proteins, as it can be done in aqueous environments without causing denaturation.

Systematic studies on antibody-fluorophore conjugates have shown that different functional groups appended to the cyanine core can significantly impact targeting and clearance. nih.gov For example, zwitterionic and pegylated dye conjugates have demonstrated high tumor-to-background ratios and low liver uptake. nih.gov In contrast, more hydrophobic probes tend to exhibit higher non-selective uptake in vitro and lower tumor targeting in vivo. nih.gov The introduction of sulfonate groups has been shown to improve the properties of monoclonal antibody conjugates. nih.gov

The amine functionality of this compound allows for covalent linkage to biomolecules through reactions with moieties like carboxyl groups or activated N-hydroxysuccinimide (NHS) esters. medchemexpress.combroadpharm.com This enables the creation of targeted probes. However, the conjugation process itself can influence binding. For instance, the conjugation of a fluorescent dye to a targeting ligand can potentially alter the pharmacokinetics and biodistribution of the tracer. frontiersin.org

Studies on Enzymatic Oxidation and Deactivation Pathways of the Dye

Horseradish Peroxidase (HRP)-Mediated Reactions and Fluorescence Changes

Sulfo-cyanine 7 (S7), a compound closely related to this compound, has been identified as a near-infrared substrate for horseradish peroxidase (HRP). acs.orgnih.govresearchgate.net In the presence of HRP and its co-substrate hydrogen peroxide (H2O2), S7 undergoes enzymatic oxidation, leading to a loss of its fluorescence. acs.orgnih.govresearchgate.net This reaction is dependent on the concentration of both H2O2 and HRP. acs.org

The proposed mechanism involves a one-electron oxidation of S7, which forms a radical species (S7•+). acs.orgnih.gov This is followed by a disproportionation reaction where two of these radical molecules react to regenerate one molecule of the original S7 and produce a double oxidized form (S72+). acs.orgnih.gov The formation of these oxidized products disrupts the delocalized pi-electron system of the cyanine dye, which is responsible for its fluorescence, leading to a decrease in the fluorescence signal. acs.orgnih.gov Spectroscopic analysis shows a significant decrease in the absorbance peak around 750 nm and the appearance of new peaks at shorter wavelengths, indicating the formation of the oxidized products. acs.orgnih.gov

This HRP-mediated oxidation has been explored for the development of assays to detect H2O2 and HRP activity. acs.org

Impact on Fluorescence Signal Stability in Oxidative Environments

The polymethine chain, a core component of cyanine dyes like sulfo-Cy7.5, can be susceptible to oxidative damage, which affects the stability of the fluorescence signal. frontiersin.org The length of this chain has been found to have a negative effect on the chemical stability of heptamethine dyes. frontiersin.org

In environments with reactive oxygen species (ROS), cyanine dyes can be degraded, leading to a loss of fluorescence. snmjournals.org Strategies to improve the stability of cyanine dyes in such environments include modifications to their chemical structure. For example, the introduction of a thiophene (B33073) bridge in hydrocyanines has been shown to increase their stability against autooxidation and degradation by ROS. snmjournals.org

The photo-oxidation of cyanine dyes can lead to the cleavage of the polymethine chain, resulting in the formation of non-fluorescent or blue-shifted products. acs.org This process can be mediated by singlet oxygen generated upon photoexcitation. acs.org The stability of the dye is therefore a critical factor for applications that involve prolonged exposure to light or oxidative conditions.

Quantitative Assessment of Binding Kinetics of this compound Conjugates in vitro and in vivo

The binding kinetics of this compound conjugates are crucial for evaluating their efficacy as targeted probes. These kinetics are typically assessed through in vitro and in vivo studies.

In vitro studies often involve cell-based assays to determine binding affinity (Kd) and specificity. For example, a study using dendrimer conjugates of sulfo-Cy7.5 for targeting prostate-specific membrane antigen (PSMA) determined the Kd value of one conjugate to be 0.41 µM. rsc.org Such studies often use competitive binding assays with known inhibitors to confirm specificity. rsc.org Cellular uptake and internalization can be quantified using techniques like flow cytometry and visualized with confocal microscopy. nih.govrsc.org For instance, the internalized activity of a [68Ga]Sulfo-Cy7-FSC-MG conjugate was measured at 4.56 ± 0.39% and 8.75 ± 1.32% of the total activity after 1 and 2 hours of incubation, respectively, in A431-CCK2R cells. acs.org

In vivo binding kinetics are evaluated by tracking the distribution of the fluorescently labeled conjugate in animal models over time. nih.gov Imaging systems are used to measure the fluorescence intensity in target tissues (e.g., tumors) and background regions. nih.gov This allows for the calculation of metrics like the tumor-to-background ratio (TBR), which provides a quantitative measure of targeting efficacy. nih.gov Studies have shown that the choice of functional groups on the cyanine dye can significantly impact in vivo tumor targeting, with zwitterionic probes demonstrating excellent in vitro and in vivo properties. nih.gov

Interactive Data Table: In Vitro Binding and Uptake of Sulfo-Cy7.5 Conjugates

| Conjugate | Cell Line | Parameter | Value | Reference |

| Conjugate IV (Dendrimer-Sulfo-Cy7.5) | PC3 PIP (PSMA+) | Kd | 0.41 µM | rsc.org |

| [68Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | Internalized Activity (1h) | 4.56 ± 0.39% | acs.org |

| [68Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | Internalized Activity (2h) | 8.75 ± 1.32% | acs.org |

| Sulfo-Cy7-FSC-MG | A431-CCK2R | Fluorescence-determined Cell Uptake (2h) | 10.78 ± 1.04% | acs.org |

| Sulfo-Cy7-FSC-RGD | M21 (αvβ3 positive) | Fluorescence-determined Cell Uptake (2h) | 5.79 ± 0.88% | acs.org |

Interactive Data Table: In Vivo Tumor Targeting of Cyanine Dye Conjugates

| Conjugate Type | Time Post-Injection | Observation | Reference |

| Pan-CyMask-Zwit | 7 days | ~5.5-fold higher fluorescence intensity vs. Me conjugate | nih.gov |

| Pan-CyMask-Quat | 7 days | ~5.0-fold higher fluorescence intensity vs. Me conjugate | nih.gov |

Emerging Research Directions and Future Perspectives for Sulfo Cy7.5 Amine

Advanced Bioconjugation Chemistries for Diverse Biological Applications

The primary amine group of sulfo-Cy7.5 amine serves as a reactive handle for covalent attachment to a wide array of biomolecules. medchemexpress.comlumiprobe.com This functionality allows for its conjugation with molecules containing electrophilic groups such as activated carboxylic acid derivatives (e.g., NHS esters), epoxides, and others. lumiprobe.combroadpharm.com The resulting bioconjugates are instrumental in tracking the location and dynamics of proteins and antibodies within biological systems. medchemexpress.comglpbio.com

Advanced bioconjugation strategies are expanding the utility of this compound. For instance, it can be conjugated to targeting vectors like peptides to create probes for specific cellular receptors. One study detailed the synthesis of a fluorescent imaging agent for the prostate-specific membrane antigen (PSMA) by conjugating a derivative of sulfo-Cy7.5 to a terminal amine group of a urea-based inhibitor. nih.gov Furthermore, enzymatic reactions involving transamination offer another avenue for derivatizing targets with this NIR dye. broadpharm.com The resulting dye-labeled molecules are valuable for a range of research and drug design experiments. antibodies.comlumiprobe.com

Rational Design for Enhanced Photophysical Performance and Quantum Efficiency

This compound is structurally similar to indocyanine green (ICG) but possesses an improved quantum yield due to its rigidized trimethylene chain. broadpharm.comimyjet.com Its sulfonated nature enhances its water solubility, a crucial feature for applications in aqueous biological environments. medchemexpress.comglpbio.com The photophysical properties of cyanine (B1664457) dyes like sulfo-Cy7.5 can be further modulated by introducing different substituents on the heptamethine structure, offering a path to rationally design dyes with tailored characteristics. researchgate.net